

Mass Spectrometry in Drug Discovery: A Comparative Analysis of Pyrrolidine-Based Intermediates

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Compound of Interest

Compound Name: *Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate*

Cat. No.: B041951

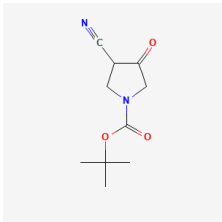
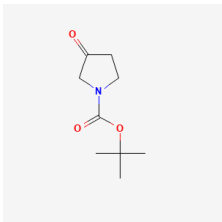
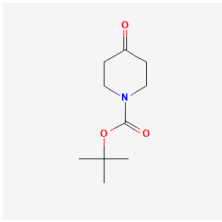
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A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometry characterization of **Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate** and its structural analogs.

In the landscape of modern drug discovery, the precise characterization of synthetic intermediates is paramount to ensure the integrity and success of the synthetic route. **Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate** is a key building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors. Its structural features, a protected amine, a ketone, and a nitrile group, offer multiple points for chemical modification. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comparative analysis of the mass spectrometric behavior of **Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate** and two common structural alternatives, highlighting key differences in their fragmentation patterns.

Comparative Analysis of Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for **Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate** and two of its structural analogs. The fragmentation of these N-Boc (tert-butoxycarbonyl) protected compounds is often characterized by the facile loss of the Boc group.

Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Pathways (Predicted/Observed)
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate		C ₁₀ H ₁₄ N ₂ O ₃	210.23 ^[1]	Loss of isobutylene: [M - C ₄ H ₈] ⁺ • at m/z 154 Loss of the Boc group: [M - C ₅ H ₉ O ₂] ⁺ at m/z 111 α-cleavage adjacent to the ketone: Loss of CO, subsequent ring opening
tert-Butyl 3-oxopyrrolidine-1-carboxylate		C ₉ H ₁₅ NO ₃	185.22 ^[2]	Loss of isobutylene: [M - C ₄ H ₈] ⁺ • at m/z 129 Loss of the Boc group: [M - C ₅ H ₉ O ₂] ⁺ at m/z 86 Formation of the tert-butyl cation: [C ₄ H ₉] ⁺ at m/z 57
tert-Butyl 4-oxopiperidine-1-carboxylate		C ₁₀ H ₁₇ NO ₃	199.25 ^{[3][4]}	Molecular Ion: [M] ⁺ • at m/z 199 Loss of isobutylene: [M - C ₄ H ₈] ⁺ • at m/z 143 Loss of the Boc group: [M - C ₅ H ₉ O ₂] ⁺ at m/z 100 Base

Peak: [C₄H₉]⁺ at
m/z 57[3]

Experimental Protocols

A generalized protocol for the analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Samples are typically dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
- **Instrumentation:** A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- **GC Conditions:**
 - **Column:** A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
 - **Inlet Temperature:** 250 °C.
 - **Oven Temperature Program:** Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Source Temperature:** 230 °C.
 - **Quadrupole Temperature:** 150 °C.
 - **Scan Range:** m/z 40-400.

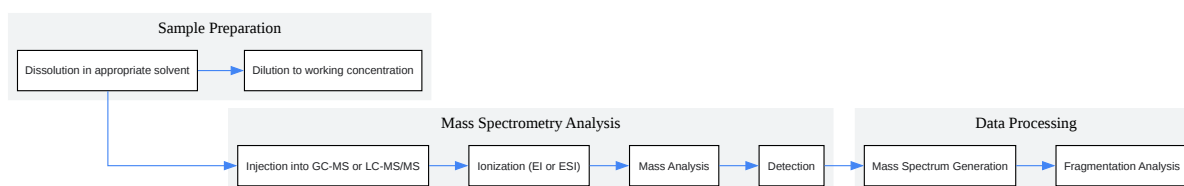
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- **Sample Preparation:** Samples are dissolved in a compatible solvent, typically a mixture of water and acetonitrile or methanol, to a concentration of approximately 1 µg/mL.
- **Instrumentation:** A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
- **LC Conditions:**
 - **Column:** A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
 - **Mobile Phase A:** 0.1% formic acid in water.
 - **Mobile Phase B:** 0.1% formic acid in acetonitrile.
 - **Gradient:** A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
 - **Flow Rate:** 0.3 mL/min.
 - **Column Temperature:** 40 °C.
- **MS/MS Conditions:**
 - **Ionization Mode:** Positive Electrospray Ionization (ESI+).
 - **Capillary Voltage:** 3.5 kV.
 - **Source Temperature:** 120 °C.
 - **Desolvation Temperature:** 350 °C.
 - **Collision Gas:** Argon.

- Data Acquisition: Full scan mode (m/z 50-500) and product ion scan mode for fragmentation analysis.

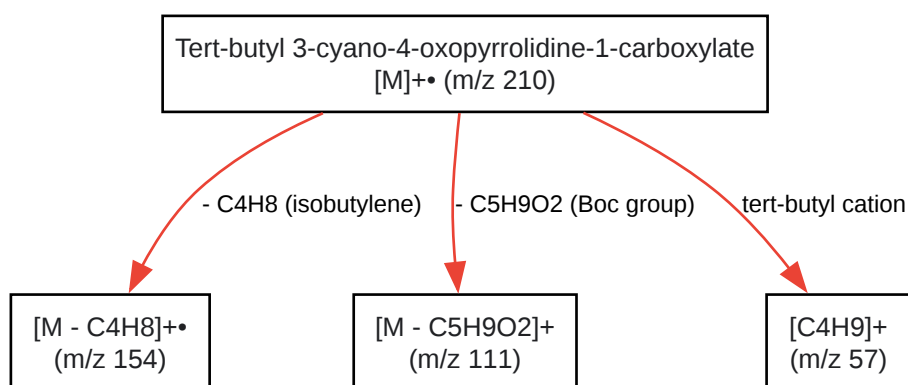
Visualization of Experimental Workflow and Fragmentation Pathways

The following diagrams illustrate a typical experimental workflow for mass spectrometry analysis and the predicted fragmentation pathway for **Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate**.



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A typical experimental workflow for mass spectrometry analysis.

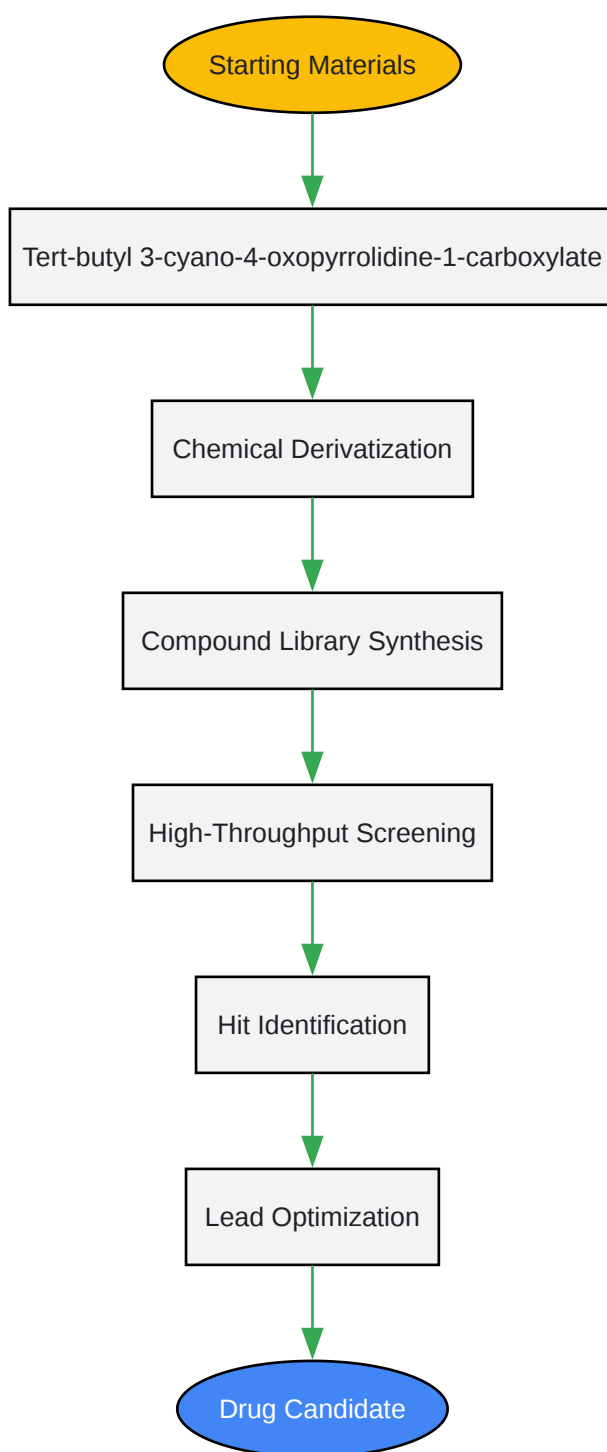


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Predicted fragmentation of **Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate**.

Application in Drug Discovery Workflow

Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate and its analogs are valuable intermediates in the synthesis of kinase inhibitors. The workflow below illustrates their role in a typical drug discovery pipeline.



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Role of the intermediate in a drug discovery workflow.

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References

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